1,2-Dimethylcyclopropan-1-ol
Description
Significance of Cyclopropanol (B106826) Scaffolds in Organic Synthesis
Cyclopropanol scaffolds have garnered considerable attention in organic synthesis, serving as versatile three-carbon building blocks. rsc.orgrsc.org Their utility stems from their ability to undergo a variety of transformations, driven by the release of ring strain. researchgate.net These reactions can proceed either through ring-opening or with the retention of the cyclopropane (B1198618) ring, providing access to a wide array of molecular architectures. rsc.org
The ring-opening of cyclopropanols is a particularly active area of research, as it allows for facile coupling with various partners to synthesize multifunctional compounds that would otherwise be difficult to access. rsc.org In these reactions, cyclopropanols can act as formal equivalents of homoenolates or allylic derivatives. acs.org The development of methods for constructing diversely functionalized cyclopropanol substrates is crucial for these applications. rsc.org
Chiral cyclopropane rings are key components in many pharmaceuticals and bioactive natural products. nih.govnih.gov Their incorporation into a molecule can impose conformational restrictions, which can lead to improved interactions with biological targets. acs.org The inherent lipophilicity of the cyclopropane motif can also enhance a drug candidate's pharmacokinetic profile and metabolic stability. acs.org Consequently, the development of chemoenzymatic strategies for the stereoselective synthesis and diversification of cyclopropyl (B3062369) ketones, which can be precursors to cyclopropanols, is a valuable endeavor in medicinal chemistry. nih.govnih.gov
The synthetic utility of cyclopropanols extends to their use as precursors for other cyclopropane derivatives through formal substitution of the oxy substituent or through C-H functionalization. rsc.org Asymmetric synthesis using cyclopropanol intermediates is a significant field, with strategies focusing on both transformations that preserve existing stereocenters and those that create new ones using chiral catalysts. rsc.org
Historical Context of Cyclopropanol Chemistry
The history of cyclopropanol chemistry is intrinsically linked to the discovery and study of cyclopropane itself. August Freund first discovered cyclopropane in 1881 by treating 1,3-dibromopropane (B121459) with sodium in an intramolecular Wurtz reaction. wikipedia.org The anaesthetic properties of cyclopropane were not realized until 1929, leading to its industrial production by 1936. wikipedia.org
The parent compound of the cyclopropanol family, cyclopropanol, was first synthesized in 1942 by Cottle and his team. acs.org One of the earliest methods for preparing enantiomerically pure cyclopropanols was the Baeyer-Villiger oxidation of cyclopropyl ketones, a method that preserves the stereochemistry of the starting material. rsc.org
The development of cyclopropanol chemistry has been particularly fruitful in recent decades, establishing these compounds as important intermediates in organic synthesis. acs.org The cyclopropanation of enol derivatives, especially silyl (B83357) enol ethers, using carbene or carbenoid reagents has become a widely used method for preparing O-substituted cyclopropanols. acs.org The first synthesis of the parent cyclopropanol involved the treatment of epichlorohydrin (B41342) with magnesium bromide, ferric chloride, and ethylmagnesium bromide. acs.org
Over the years, various synthetic methods have been developed and refined, including intramolecular ring-closure reactions of β-halogen carboxylic esters and amides, and the cyclopropanation of carboxylic acid derivatives. acs.org These advancements have made a wide range of cyclopropanols accessible for use in the synthesis of pharmaceuticals, natural products, and other structurally diverse organic intermediates. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-3-5(4,2)6/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXHYJWGRSYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dimethylcyclopropan 1 Ol and Substituted Cyclopropanols
Direct Cyclopropanation Strategies
Direct strategies for the formation of the cyclopropane (B1198618) ring are among the most efficient methods for synthesizing cyclopropanols. These approaches involve the reaction of an appropriate precursor, such as an ester or an alkene, with a reagent that delivers a one-carbon unit to form the three-membered ring.
The Kulinkovich reaction provides a robust method for the synthesis of substituted cyclopropanols from esters. wikipedia.orgrsc.org This reaction utilizes dialkyldialkoxytitanium reagents, which are generated in situ from Grignard reagents that possess a beta-hydrogen, and a titanium(IV) alkoxide, such as titanium isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.orgyoutube.com This intermediate acts as a 1,2-dicarbanion equivalent, which adds twice to the ester. The initial addition forms a β-titanio ketone, which then undergoes an intramolecular addition to yield the titanium salt of the cyclopropanol (B106826). wikipedia.org Subsequent hydrolysis provides the final cyclopropanol product. wikipedia.orgnrochemistry.com
The mechanism involves the initial formation of a thermally unstable diethyltitanium compound from the reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with titanium(IV) isopropoxide. This species undergoes rapid β-hydride elimination to form ethane (B1197151) and the key titanacyclopropane intermediate. organic-chemistry.orgyoutube.com The use of higher alkylmagnesium halides can lead to products with two stereocenters, often with high diastereoselectivity. organic-chemistry.org
| Component | Examples | Role |
| Ester Substrate | Methyl alkanecarboxylates | Carbonyl source for cyclopropanol |
| Grignard Reagent | EtMgX, PrMgX, BuMgX | Forms the dialkyltitanium species |
| Titanium Catalyst | Ti(OiPr)₄, ClTi(OiPr)₃, Ti(OtBu)₄ | Precursor to the active titanium reagent |
| Solvent | Diethyl ether, THF, Toluene | Reaction medium |
A summary of typical components in the Kulinkovich Reaction.
The Simmons–Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an olefin with a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.govthermofisher.com This method is a stereospecific conversion of alkenes into cyclopropanes. nih.gov The active species is believed to be a metal carbenoid rather than a free carbene. organic-chemistry.org
A significant advantage of this reaction is its application with allylic alcohols. The hydroxyl group can act as a directing group, leading to the delivery of the methylene (B1212753) unit to the same face of the double bond as the hydroxyl group. organic-chemistry.org This directing effect provides a high degree of regio- and diastereoselectivity. nih.gov While the classic Simmons-Smith reaction is largely limited to methylenation, modern variants have expanded its scope. nih.gov The Furukawa modification, which uses diethylzinc (B1219324) and diiodomethane, often gives excellent results. thermofisher.com Chiral auxiliaries, such as a dioxaborolane prepared from tetramethyltartramide, have been effectively used for the asymmetric cyclopropanation of allylic alcohols, achieving high enantioselectivity. harvard.edu
| Reagent/Variant | Description | Key Feature |
| Zn-Cu couple + CH₂I₂ | The classic Simmons-Smith reagent. thermofisher.com | Stereospecific cyclopropanation of alkenes. nih.gov |
| Et₂Zn + CH₂I₂ | Known as the Furukawa modification. thermofisher.com | Often provides excellent yields. thermofisher.com |
| i- or Cl-CH₂SmI | The Molander modification for allylic alcohols. thermofisher.com | Useful in the presence of other olefins. thermofisher.com |
| Chiral Dioxaborolane | Chiral auxiliary for asymmetric versions. harvard.edu | Enables enantioselective cyclopropanation of allylic alcohols. harvard.edu |
Overview of Simmons-Smith reagents and modifications.
Transition metal-catalyzed cyclopropanation represents a highly efficient route to cyclopropanes, often utilizing diazo compounds as carbene precursors. wikipedia.orgacs.org Common catalysts include complexes of rhodium, copper, palladium, ruthenium, cobalt, and iron. nih.govwikipedia.org Rhodium carboxylate complexes, such as dirhodium tetraacetate, are particularly common. wikipedia.org
The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to generate a metal carbene intermediate. wikipedia.org This intermediate then undergoes a concerted addition to the alkene, which retains the stereochemistry of the starting olefin. wikipedia.org This method is applicable to a broad scope of olefins, including electron-rich, neutral, and electron-poor variants. wikipedia.org A practical one-pot process has been developed for the catalytic cyclopropanation of alkenes by generating the diazo compound in situ from tosylhydrazones. acs.org However, a limitation of using diazo compounds is their potential instability and explosive nature, particularly for non-stabilized variants like aryldiazomethanes. acs.orgnih.gov
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for cyclopropane synthesis. thieme-connect.com This approach relies on the generation of radical carbenoids or carbenoid-like radicals through single-electron transfer processes involving a photocatalyst. thieme-connect.comchemistryviews.org These reactions are characterized by their mild conditions, excellent functional group tolerance, and high chemoselectivity. thieme-connect.comiciq.org
One strategy involves the use of diiodomethane as a methylene-transfer reagent in the presence of a ruthenium-based photoredox catalyst. chemistryviews.org The reaction proceeds via a photocatalytically generated iodomethyl radical carbenoid, which then cyclopropanates Michael-acceptor compounds. chemistryviews.org Another approach enables the cyclopropanation of allenes with carboxylic acids to construct functionalized vinyl cyclopropanes with high chemo- and regioselectivity. rsc.orgrsc.org These photoredox methods offer a modern alternative to traditional cyclopropanation reactions, often employing more user-friendly reagents under ambient conditions. thieme-connect.com
Stereoselective Synthesis of Cyclopropanols
The synthesis of chiral cyclopropanols is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. nih.govnih.gov Methodologies that control the absolute and relative stereochemistry of the newly formed stereocenters are therefore highly valuable.
Enantioselective synthesis of cyclopropanols and related cyclopropanes can be achieved through several catalytic strategies. One major approach involves the use of chiral transition metal catalysts. For instance, chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, have proven highly effective for the enantioselective cyclopropanation of alkenes with diazo compounds. wikipedia.org Similarly, cobalt catalysts paired with chiral ligands can facilitate asymmetric cyclopropanations using gem-dichloroalkanes as carbene precursors, avoiding the need for energetic diazoalkanes. nih.gov
Another strategy employs chiral auxiliaries attached to the substrate. Auxiliaries derived from readily available chiral alcohols can be used for diastereoselective cyclopropanations. wikipedia.org Asymmetric Simmons-Smith cyclopropanation of allylic alcohols can be achieved with high enantioselectivity using chiral reagents, such as those derived from TADDOL or BINOL. organic-chemistry.orgacs.org
Biocatalysis offers a powerful alternative to traditional chemical catalysts. Engineered heme proteins, including variants of cytochrome P450 and myoglobin (B1173299), have been shown to catalyze enantioselective carbene transfer from ethyl diazoacetate to alkenes, producing chiral cyclopropanes with high diastereo- and enantioselectivity. nih.govnsf.gov This chemoenzymatic approach avoids the need for expensive chiral ligands and often proceeds under mild, environmentally friendly conditions. nih.govnsf.gov
| Methodology | Catalyst/Reagent | Key Features |
| Chiral Transition Metal Catalysis | Chiral Rhodium (e.g., Rh₂(S-DOSP)₄) or Cobalt complexes. wikipedia.orgnih.gov | High enantioselectivity in carbene transfer from diazo compounds or dihaloalkanes. wikipedia.orgnih.gov |
| Chiral Auxiliaries | Dioxaborolanes, TADDOL- or BINOL-phosphates. harvard.eduacs.org | Directs stereochemistry in reactions like Simmons-Smith cyclopropanation. organic-chemistry.orgharvard.edu |
| Biocatalysis | Engineered Heme Proteins (e.g., Cytochrome P450, Myoglobin). nih.govnsf.gov | High stereo- and enantioselectivity under mild conditions; avoids expensive/toxic metals. nih.govnsf.gov |
| Copper Hydride Catalysis | CuH with chiral ligands. acs.org | Highly diastereo- and enantioselective synthesis of 1,2-trans-cyclopropanes via hydroalkylation. acs.org |
A summary of selected enantioselective cyclopropanation strategies.
Diastereoselective Control in Cyclopropanation
Diastereoselective control in the synthesis of cyclopropanols is frequently achieved by utilizing the directing effect of a hydroxyl group present in an allylic alcohol precursor. The Simmons-Smith reaction and its variations are prominent methods where the stereochemistry of the resulting cyclopropanol can be dictated by the existing stereocenter of the allylic alcohol.
The underlying principle of this diastereoselectivity is the coordination between the zinc reagent and the hydroxyl group of the allylic alcohol in the transition state. This coordination directs the carbene or carbenoid species to the same face of the double bond as the hydroxyl group, resulting in syn-cyclopropanation. This directing effect is a powerful tool for establishing the relative stereochemistry of substituents on the cyclopropane ring. For instance, the cyclopropanation of a chiral allylic alcohol with a zinc carbenoid proceeds with high diastereoselectivity due to this chelation control.
Various zinc reagents have been developed for cyclopropanation, and the choice of reagent can be crucial for achieving high diastereoselectivity, particularly with different substitution patterns on the allylic alcohol. While the Simmons-Smith reaction is highly effective for methylenation, the transfer of substituted methylene groups can be more challenging.
The stereospecificity of the cyclopropanation with respect to the alkene geometry is another key aspect. For example, cis- and trans-1,2-disubstituted primary allylic alcohols can yield the corresponding cyclopropanes with high diastereomeric ratios, indicating that the original alkene geometry is retained in the product. The hydroxyl group's directing ability has been shown to be effective in both acyclic and certain cyclic allylic alcohols, although ring size and conformation can influence the reaction's success in cyclic systems.
Below is a table summarizing the diastereoselective cyclopropanation of various allylic alcohols, which serves as a model for the synthesis of substituted cyclopropanols like 1,2-Dimethylcyclopropan-1-ol.
| Allylic Alcohol Substrate | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| (Z)-But-2-en-1-ol | Zn-Cu, CH₂I₂ | syn-(1-Hydroxy-2-methylcyclopropyl)methanol | >200:1 | High |
| (E)-But-2-en-1-ol | Et₂Zn, CH₂I₂ | syn-(1-Hydroxy-2-methylcyclopropyl)methanol | >25:1 | >95 |
| Crotyl alcohol | Rh(III)-catalyzed, N-enoxyphthalimide | Substituted cyclopropyl-ketone | >20:1 | 81 |
| Methallyl alcohol | Rh(III)-catalyzed, N-enoxyphthalimide | Substituted cyclopropyl-ketone | 7.0:1 | 62 |
| Prenyl alcohol | Rh(III)-catalyzed, N-enoxyphthalimide | Substituted cyclopropyl-ketone | >20:1 | 82 |
Enzymatic Resolution and Asymmetric Induction in Cyclopropanol Synthesis
Enzymatic methods provide a powerful alternative for accessing enantiomerically pure or enriched cyclopropanols. These biocatalytic approaches can be broadly categorized into the kinetic resolution of racemic cyclopropanols and the asymmetric synthesis of cyclopropanes from prochiral substrates.
Kinetic resolution is a widely used technique that relies on the differential rate of reaction of two enantiomers with an enzyme. wikipedia.org Lipases are particularly effective for this purpose, often employed in the asymmetric acylation of racemic alcohols. nih.gov In the context of cyclopropanols, a racemic mixture can be subjected to lipase-catalyzed acylation, where one enantiomer is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov The choice of lipase, acyl donor, and solvent are critical parameters that influence both the reaction rate and the enantioselectivity (E value). nih.govmdpi.com For instance, lipases such as those from Pseudomonas cepacia (Lipase PS) and Candida antarctica B (Novozym 435) have demonstrated high enantioselectivity in the resolution of various 2-substituted cycloalkanols. nih.gov
Asymmetric induction, on the other hand, involves the creation of a chiral center from a prochiral substrate under the influence of a biocatalyst. Recent advancements have repurposed heme-containing proteins, such as myoglobin and dehaloperoxidase, to catalyze abiological carbene transfer reactions for asymmetric olefin cyclopropanation. acs.org This strategy has been successfully applied to the synthesis of cyclopropanol derivatives through the cyclopropanation of vinyl esters with diazoacetates. acs.org Protein engineering can be employed to optimize the enzyme's activity and stereoselectivity for specific substrates, leading to the formation of cyclopropanol esters with high diastereomeric and enantiomeric ratios. acs.org These esters can then be hydrolyzed to yield the corresponding enantiopure cyclopropanols. acs.org
The following table presents representative data on the enzymatic kinetic resolution of substituted cycloalkanols, illustrating the potential of this methodology for producing enantiopure cyclopropanols.
| Substrate | Enzyme | Acyl Donor | Solvent | Enantioselectivity (E) | Result |
|---|---|---|---|---|---|
| rac-cis-2-Cyanocyclopentanol | Lipase PS | Vinyl acetate (B1210297) | Diethyl ether | >200 | (R)-ester and (S)-alcohol |
| rac-trans-2-Cyanocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | >200 | (R)-ester and (S)-alcohol |
| rac-cis-2-Cyanocyclohexanol | Novozym 435 | Vinyl acetate | Diisopropyl ether | >200 | (R)-ester and (S)-alcohol |
| rac-trans-2-Cyanocyclohexanol | Novozym 435 | Vinyl acetate | Diisopropyl ether | >200 | (R)-ester and (S)-alcohol |
| rac-1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa Lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | 67.5 | (S)-enantiomer obtained |
Synthesis of Functionalized Cyclopropanol Derivatives
The high ring strain of cyclopropanols makes them versatile intermediates for the synthesis of a variety of functionalized molecules. nih.govacs.org Reactions of cyclopropanols can proceed either with retention of the three-membered ring or through ring-opening pathways, leading to diverse molecular architectures. acs.orgrsc.org
Ring-Retaining Functionalizations:
The hydroxyl group of this compound can be functionalized through standard transformations. For instance, silylation can be achieved to protect the alcohol or to introduce a silyl (B83357) moiety for further reactions. nih.govacs.org Catalytic methods have been developed for the net oxidative C–C activation and silylation of cyclopropanols, leading to the formation of novel silicon-containing heterocycles. nih.govacs.org Additionally, cyclopropanols can undergo reactions at the β-position while retaining the cyclopropane ring. Zinc-catalyzed β-allylation of cyclopropanols with Morita–Baylis–Hillman carbonates, for example, affords cyclopropyl-fused α-alkylidene-δ-valerolactone derivatives. acs.org
Ring-Opening Functionalizations:
The inherent strain in the cyclopropane ring facilitates a variety of ring-opening reactions, often promoted by transition metal catalysts or radical initiators. nih.gov These reactions typically proceed through the formation of metallo-homoenolate or β-keto radical intermediates. nih.gov
Formation of β-Substituted Ketones: Transition metal-catalyzed ring-opening cross-coupling reactions are widely used to synthesize β-substituted ketones from cyclopropanols. nih.gov
Synthesis of γ-Butyrolactones and δ-Ketoesters: Divergent copper-catalyzed cyclopropanol ring-opening reactions can lead to the formation of either γ-butyrolactones or δ-ketoesters, depending on the reaction conditions and coupling partner. nih.gov
Radical-Mediated Tandem Cyclizations: β-Keto radicals, generated from the manganese(III)-mediated oxidative ring-opening of cyclopropanols, can be trapped by various radical acceptors to initiate tandem cyclizations. nih.gov This strategy has been employed for the efficient synthesis of complex heterocyclic scaffolds such as phenanthridines and oxindoles. nih.gov
Formation of 4-Keto-Functionalized 1,2,3-Triazoles: A TEMPO-mediated ring-opening α,β-difunctionalization of cyclopropanols with organic azides provides access to structurally important 4-keto-1,2,3-triazoles. acs.org
The table below summarizes various synthetic transformations of cyclopropanols, highlighting the diversity of functionalized derivatives that can be accessed.
| Reaction Type | Reagents/Catalyst | Product Type | Key Intermediate |
|---|---|---|---|
| β-Allylation (Ring-Retaining) | Zinc aminoalkoxide, MBH carbonates | Cyclopropyl-fused δ-valerolactones | Enolized homoenolate |
| C-C Silylation (Ring-Retaining) | Ir and Rh catalysis | Dioxasilepines (β-silyl ketones) | Metallo enolate-homoenolate |
| Ring-Opening/Cross-Coupling | Cu-catalysis, 2-bromo-2,2-dialkyl esters | γ-Butyrolactones or δ-Ketoesters | Metallo-homoenolate |
| Radical Tandem Cyclization | Mn(acac)₃, Biaryl isonitriles | Phenanthridines | β-Keto radical |
| Radical Tandem Cyclization | Mn(acac)₃, N-aryl acrylamides | Oxindoles | β-Keto radical |
| Ring-Opening α,β-Difunctionalization | TEMPO, Organic azides | 4-Keto-1,2,3-triazoles | Radical intermediate |
Reactivity and Mechanistic Investigations of 1,2 Dimethylcyclopropan 1 Ol and Cyclopropanol Derivatives
Ring-Opening Reactions of Cyclopropanols
The cleavage of the carbon-carbon bonds in cyclopropanols can be achieved through different mechanistic pathways, largely influenced by the choice of metal catalyst. These pathways can be broadly categorized into two-electron processes, which lead to the formation of metal homoenolates, and single-electron processes that generate β-keto radicals.
Metal-Catalyzed Ring Opening Processes
Transition metal catalysts play a pivotal role in activating the strained cyclopropane (B1198618) ring, enabling a variety of subsequent transformations. The nature of the metal, its ligands, and the reaction conditions dictate the reaction pathway and the final products.
Palladium catalysis is a powerful tool for the C-C bond activation of cyclopropanols. These reactions often proceed through the formation of a palladium homoenolate intermediate. A notable application is the stereoselective synthesis of 1,3-enynes from the reaction of cyclopropanols with 1,3-diynes. nih.gov This process involves the selective cleavage of a C-C bond in the cyclopropanol (B106826) and subsequent alkenylation. nih.gov Mechanistic studies, including deuterium (B1214612) labeling and computational analysis, support a pathway involving oxidative addition of the cyclopropanol to the palladium(0) catalyst, followed by β-carbon elimination to form a palladium homoenolate, which then participates in the catalytic cycle. nih.govchemrxiv.org A key challenge in palladium-catalyzed reactions of cyclopropanols is the propensity for β-hydride elimination, which can lead to the formation of α,β-unsaturated enone byproducts. nih.govnih.gov
A plausible catalytic cycle for the palladium-catalyzed reaction between a cyclopropanol and a 1,3-diyne begins with the oxidative addition of the cyclopropanol to a Pd(0) complex. This is followed by coordination of the 1,3-diyne and subsequent β-carbon elimination to generate a palladium homoenolate intermediate. Reductive elimination from this intermediate yields the 1,3-enyne product and regenerates the Pd(0) catalyst. nih.govchemrxiv.org
| Cyclopropanol Substrate | 1,3-Diyne Substrate | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-Benzylcyclopropan-1-ol | 1,4-Diphenylbuta-1,3-diyne | Pd(PPh₃)₄ | Toluene | 100 | 56 |
| 1-Adamantylcyclopropan-1-ol | 1,4-Diphenylbuta-1,3-diyne | Pd(dba)₂ / P(t-Bu)₃ | Toluene | 100 | 85 |
Nickel catalysts offer an effective means for the β-alkylation of cyclopropanols, proceeding through the formation of nickel homoenolates. mercer.eduacs.orgacs.orgsci-hub.se These reactions provide a valuable route to β-substituted ketones. mercer.eduacs.orgacs.orgsci-hub.se One notable method involves the use of redox-active N-hydroxyphthalimide (NHPI) esters as alkylating agents, which is compatible with primary, secondary, and tertiary NHPI esters. mercer.eduacs.orgacs.orgsci-hub.se Mechanistic investigations suggest a process involving radical activation of the NHPI ester and a two-electron β-carbon elimination from the cyclopropanol. mercer.eduacs.orgacs.org
Another significant nickel-catalyzed transformation is the ring-opening allylation of cyclopropanols with allylic carbonates, which furnishes δ,ε-unsaturated ketones under mild and neutral conditions. organic-chemistry.orgtohoku.ac.jp This reaction exhibits high linear selectivity for a range of allylic carbonates. organic-chemistry.org The proposed mechanism involves the oxidative addition of the allylic carbonate to a Ni(0) species, followed by alkoxide exchange with the cyclopropanol, conversion to a nickel homoenolate, and subsequent C-C reductive elimination. organic-chemistry.org Nickel catalysis has also been employed in the carbonylation of cyclopropanols with benzyl (B1604629) bromides to synthesize multisubstituted cyclopentenones. organic-chemistry.org This cascade reaction proceeds through the formation of a nickel homoenolate from the cyclopropanol via β-carbon elimination. organic-chemistry.org
| Cyclopropanol Substrate | Alkylating/Coupling Agent | Catalyst/Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1-Phenylcyclopropan-1-ol | N-hydroxyphthalimide ester of adamantane-1-carboxylic acid | NiCl₂·glyme / dtbbpy | DMA | Room Temp | 85 |
| 1-(4-Methoxyphenyl)cyclopropan-1-ol | Allyl methyl carbonate | Ni(cod)₂ / Xantphos | Acetonitrile | Room Temp | 92 |
| 1-Phenylcyclopropan-1-ol | Benzyl bromide (under CO atm) | NiCl₂·DME / dtbpy | DMF | 80 °C | 89 |
Copper catalysis provides a versatile platform for the ring-opening of cyclopropanols, offering divergent synthetic pathways to valuable products such as δ-ketoesters and γ-butyrolactones. nih.govacs.orgfigshare.com These transformations are particularly useful for creating all-carbon quaternary centers. nih.govacs.org In contrast to palladium catalysis, copper catalysts are less prone to β-hydride elimination, which helps to minimize the formation of enone byproducts. nih.govnih.gov
The reaction of cyclopropanols with 2-bromo-2,2-dialkyl esters in the presence of a copper catalyst can be directed towards the formation of either δ-ketoesters or γ-butyrolactones by tuning the reaction conditions. nih.gov Mechanistic studies have revealed that the formation of an α,β-unsaturated enone intermediate, often considered a byproduct, is crucial for the synthesis of the γ-butyrolactone. nih.govacs.org The proposed mechanism for γ-butyrolactone formation involves an intermolecular radical conjugate addition to the in-situ generated enone, followed by an intramolecular radical cyclization. nih.govacs.org The catalytic cycle is thought to initiate with the formation of a copper(II) alkoxide from the cyclopropanol, which then undergoes ring opening to generate a β-alkyl radical or a copper-homoenolate. nih.gov
| Cyclopropanol Substrate | Coupling Partner | Catalyst/Ligand | Additive | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropan-1-ol | Ethyl 2-bromo-2-methylpropanoate | Cu(OTf)₂ / Phen | K₂CO₃, KI | γ-Butyrolactone | 85 |
| 1-Phenylcyclopropan-1-ol | Ethyl 2-bromo-2-methylpropanoate | CuCl | - | δ-Ketoester | 75 |
Iron catalysts offer an economical and environmentally benign option for promoting the ring-opening of cyclopropanols. These reactions often proceed via a single-electron transfer mechanism, leading to the formation of a β-keto radical through the cleavage of the more substituted C-C bond. acs.orgacs.org This radical intermediate can then participate in multi-component reactions.
For instance, an iron-catalyzed three-component reaction of cyclopropanols, alkenes, and N-heteroarenes has been developed to synthesize 5-heteroarene ketones. acs.orgnih.govacs.org The proposed mechanism involves the single-electron oxidation of the cyclopropanol by an iron catalyst to form a β-carbonyl alkyl radical. acs.orgacs.org This radical then adds across the C=C bond of the alkene, generating a new radical intermediate that subsequently engages in C-H functionalization of the N-heteroarene. acs.orgacs.org Similarly, a three-component reaction with alkenes and tert-butyl hydroperoxide (TBHP) provides access to 5-oxo peroxides. acs.orgnih.gov The presence of radical scavengers, such as TEMPO, has been shown to suppress these reactions, supporting the involvement of radical intermediates. acs.org
| Cyclopropanol Substrate | Alkene Substrate | Third Component | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropan-1-ol | 4-Methoxystyrene | 5-Methoxy-1H-indole | FeCl₂ | K₂S₂O₈ | 78 |
| 1-Phenylcyclopropan-1-ol | Styrene | TBHP | Fe(acac)₃ | - | 82 |
Cobalt catalysts have been shown to effectively promote the ring-opening of cyclopropanols and facilitate their coupling with unsaturated partners, such as alkynes. nih.govrsc.orgscispace.comresearchgate.net These reactions can lead to either β-alkenyl ketones or multisubstituted cyclopentenols, with the chemoselectivity being exquisitely controlled by the reaction conditions, particularly the solvent. rsc.orgresearchgate.net
The proposed mechanism for these transformations involves the formation of a cobalt homoenolate as a key intermediate. nih.govresearchgate.net This is formed through the ring-opening of a cobalt cyclopropoxide. Migratory insertion of the alkyne into the cobalt-carbon bond of the homoenolate generates an alkenylcobalt species. This intermediate can then undergo either protodemetalation to afford the β-alkenyl ketone or an intramolecular carbonyl addition to yield the cyclopentenol (B8032323) product in a [3+2] annulation. nih.govresearchgate.net Density functional theory (DFT) calculations have supported the feasibility of these proposed mechanistic steps. nih.govresearchgate.net
| Cyclopropanol Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1-Phenylcyclopropan-1-ol | 1,2-Diphenylethyne | Co(acac)₂ / dppe | Toluene | β-Alkenyl Ketone | 85 |
| 1-Phenylcyclopropan-1-ol | 1,2-Diphenylethyne | Co(acac)₂ / dppe | 1,4-Dioxane | Cyclopentenol | 76 |
Manganese-Catalyzed Metalloradical Processes
Manganese-catalyzed reactions represent a significant strategy in the functionalization of cyclopropane derivatives, proceeding through metalloradical pathways. While much of the research has centered on methylenecyclopropanes (MCPs), the principles can be extended to understand the potential reactivity of cyclopropanols like 1,2-dimethylcyclopropan-1-ol. Metalloradical catalysis (MRC) leverages open-shell metal complexes as single-electron catalysts. nsf.gov This approach involves the homolytic activation of a substrate to create a metal-entangled organic radical, which then dictates the reaction's pathway and stereochemistry through stepwise radical mechanisms. nsf.gov
In a notable example, manganese(III) acetate (B1210297) has been used to catalyze the oxidative annulation of MCPs with 1,3-dicarbonyl compounds. nih.gov This process can yield two distinct products: 4,5-dihydrofuran derivatives, which are [3+2] annulation products where the cyclopropyl (B3062369) ring is retained, and six-membered cyclic compounds that result from a ring-opening and cyclization process. nih.gov The reaction's outcome is highly dependent on the specific manganese catalyst and reaction conditions employed. This dual reactivity highlights the complexity and synthetic potential of manganese-catalyzed transformations involving strained three-membered rings.
More broadly, the concept of metalloradical catalysis is gaining traction as a method to control the reactivity of high-energy radical intermediates, a long-standing challenge in organic synthesis. nsf.gov By using less precious metals that exhibit pronounced prevalence of odd-oxidation states, new reactivity modes can be accessed. nih.gov For instance, Ni(I) metalloradicals have been shown to trigger reversible cis/trans isomerization of vinylcyclopropanes, a transformation that proceeds under mild conditions without the expected ring-opening, challenging the traditional view of vinylcyclopropanes as simple radical clocks. nih.gov These findings underscore the nuanced reactivity that metalloradicals can achieve, suggesting that manganese-catalyzed processes with this compound could potentially be steered towards either ring retention or selective ring-opening pathways.
Radical Ring-Opening Pathways
Silver catalysis provides a versatile and efficient method for the radical ring-opening of cyclopropanols, enabling the formation of a variety of functionalized ketone products. These reactions typically involve the generation of a highly reactive silver species, such as Ag(II), from the combination of a silver(I) salt (e.g., AgNO₃, AgOAc) and an oxidant like potassium persulfate (K₂S₂O₈). nih.gov This potent oxidant abstracts the hydroxyl proton from the cyclopropanol, generating a cycloalkoxy radical. nih.gov
The resulting cycloalkoxy radical readily undergoes β-scission, cleaving the strained cyclopropane ring to form a more stable β-ketoalkyl radical. This intermediate can then be trapped by various radical acceptors to yield the final product. This strategy has been successfully applied in several synthetic transformations:
Difluoromethylthiolation: In a reaction catalyzed by AgNO₃ with K₂S₂O₈ as the oxidant, cyclopropanols react with PhSO₂SCF₂H to produce β-difluoromethylthioether ketones. nih.gov The presence of sodium dodecyl sulfate (B86663) (SDS) was crucial for this transformation in water, enhancing the solubility of the reactants. nih.gov
Acylation: The reaction of cyclopropanols with aldehydes, catalyzed by silver, leads to the synthesis of 1,4-diketones. nih.gov This process is proposed to involve a water-assisted 1,2-hydrogen atom transfer (HAT) that facilitates the addition of the alkyl radical to the aldehyde's carbonyl group. nih.gov
Halogenation: Using N-chlorosuccinimide (NCS), silver catalysis can achieve the distal chlorination of ketones from cyclopropanols. nih.gov The methodology is also applicable for distal bromination. nih.gov
Annulation: A silver-catalyzed ring-opening [3+2] annulation between cyclopropenones and amides has been developed to produce 5-amino-2-furanones. rsc.org
The versatility of this approach is demonstrated by the range of substrates and reagents that can be employed, making it a powerful tool for constructing complex molecular architectures from simple cyclopropanol precursors.
Table 1: Examples of Silver-Catalyzed Radical Ring-Opening Reactions of Cyclopropanols
| Catalyst/Oxidant | Reagent | Product Type | Reference |
| AgNO₃ / K₂S₂O₈ | PhSO₂SCF₂H | β-Difluoromethylthioether Ketones | nih.gov |
| Silver Catalyst | Aldehydes | 1,4-Diketones | nih.gov |
| AgNO₃ / K₂S₂O₈ | N-Chlorosuccinimide (NCS) | Distally Chlorinated Ketones | nih.gov |
| Silver(I) Triflate | Amides (with cyclopropenones) | 5-Amino-2-furanones | rsc.org |
The central intermediate in the radical ring-opening of cyclopropanols is the β-ketoalkyl radical. This species is formed following the homolytic cleavage of the C1-C2 bond of the cycloalkoxy radical, a process driven by the release of ring strain inherent in the three-membered ring. The formation of this radical opens up a plethora of synthetic possibilities, as it can participate in a wide array of subsequent reactions.
The general mechanism begins with the oxidation of the cyclopropanol's hydroxyl group, often by a high-valent metal species like Ag(II), to form a cycloalkoxy radical. nih.gov This radical intermediate is transient and rapidly undergoes ring-opening via β-scission to afford the thermodynamically more stable β-ketoalkyl radical. nih.gov
Once formed, the reactivity of the β-ketoalkyl radical can be harnessed in several ways:
Addition to π-Systems: These radicals can add to various unsaturated systems. For example, in the silver-catalyzed acylation of cyclopropanols, the β-ketoalkyl radical adds to the carbon-oxygen double bond of an aldehyde to form a 1,4-diketone. nih.gov
Atom Transfer Reactions: The radical can abstract an atom from a suitable donor. In silver-catalyzed chlorinations, the β-ketoalkyl radical reacts with N-chlorosuccinimide (NCS) to form a β-chloro ketone. nih.gov
Coupling Reactions: The radical can couple with other radical species or be trapped by metal catalysts in cross-coupling schemes. This is exemplified in copper-catalyzed reactions where β-ketoalkyl radicals are trapped by CF₃ sources to yield β-trifluoromethyl ketones. nih.gov
The predictable formation and versatile reactivity of β-ketoalkyl radicals from cyclopropanols make them valuable synthetic intermediates for the construction of carbon-carbon and carbon-heteroatom bonds.
Homoenolate-Mediated Transformations from Cyclopropanols
Unprotected cyclopropanols, such as this compound, have emerged as highly attractive precursors for the catalytic generation of metal homoenolates. elsevierpure.com These organometallic intermediates are uniquely useful in synthesis, enabling umpolung (polarity reversal) reactivity for the formation of β-functionalized carbonyl compounds. elsevierpure.com While traditionally generated from siloxycyclopropanes, the use of unprotected cyclopropanols offers a more direct and often catalytic route. elsevierpure.com
The core of this strategy involves the metal-catalyzed ring-opening of the cyclopropanol. The cleavage of the C1-C2 bond, facilitated by a transition metal catalyst, leads to the formation of a metal homoenolate. This species behaves as a β-carbanion equivalent, allowing it to react with various electrophiles.
Key features of homoenolate-mediated transformations from cyclopropanols include:
Catalytic Generation: Many transition metals, including palladium, nickel, copper, rhodium, and cobalt, can catalyze the ring-opening, making the process atom-economical. elsevierpure.com
Umpolung Synthesis: The homoenolate intermediate allows for the synthesis of β-functionalized ketones, aldehydes, and esters by reacting with electrophiles such as aldehydes, ketones, imines, and alkyl halides. This polarity reversal is a powerful tool for retrosynthetic analysis.
Diverse Transformations: The strategy has been applied to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The development of these transformations has significantly expanded the synthetic utility of cyclopropanols, establishing them as valuable building blocks for accessing complex carbonyl compounds through novel bond disconnections. elsevierpure.com
Acid- and Base-Catalyzed Ring Opening
The strained ring of cyclopropane derivatives can be opened under both acidic and basic conditions, although the reactivity of the parent cyclopropanol ring often requires activation by adjacent functional groups. lnu.edu.cn
Acid-Catalyzed Ring Opening: Brønsted or Lewis acids can activate cyclopropanes, particularly those bearing donor and acceptor groups, causing them to function as 1,3-dipole synthons. lnu.edu.cn In the context of cyclopropanols, acid catalysis can promote the departure of the hydroxyl group as water, generating a cyclopropyl cation. This cation is unstable and can undergo ring-opening to form an allyl cation or a homoallyl cation, which is then trapped by a nucleophile. For instance, the ring-opening of acetylcyclopropane with water or alcohols under acid catalysis proceeds with cleavage of the C1-C2 bond to afford derivatives like 5-hydroxypentan-2-one or 5-alkoxypentan-2-ones. researchgate.net However, in some complex systems, acid-catalyzed reactions may lead to the cleavage of other bonds in the molecule without affecting the cyclopropane unit itself. nih.gov
Base-Catalyzed Ring Opening: While less common than acid-catalyzed or metal-mediated pathways, base-catalyzed ring-opening of activated cyclopropanes is also possible. lnu.edu.cn For this to occur, the cyclopropane ring typically needs to be activated by at least two electron-withdrawing groups. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO), a Lewis base, can mediate the ring-opening of 1-acetylcyclopropanecarboxamides to form stable zwitterions, which can be trapped in situ. lnu.edu.cn This mode of activation, where the base attacks the cyclopropane ring or abstracts an acidic proton, opens up new avenues for organocatalytic transformations of donor-acceptor cyclopropanes. lnu.edu.cn For simple cyclopropanols like this compound, base-catalyzed ring opening is generally not a facile process without the presence of strong activating groups.
Rearrangement Reactions of Cyclopropanols
Cyclopropanol derivatives are precursors to a variety of rearrangement reactions, driven by the release of inherent ring strain. While the classic vinylcyclopropane (B126155) rearrangement to a cyclopentene (B43876) requires high temperatures, other pathways are accessible under milder conditions, particularly when other functional groups are present. nih.gov
A prominent rearrangement involving cyclopropane rings is the divinylcyclopropane-cycloheptadiene rearrangement. wikipedia.org This transformation is conceptually related to the Cope rearrangement and benefits from a strong thermodynamic driving force due to the relief of ring strain. wikipedia.org Although this specific rearrangement requires two vinyl groups attached to the cyclopropane ring, the underlying principles of strain release driving sigmatropic rearrangements are relevant.
For cyclopropanols themselves, rearrangement can be initiated by converting the hydroxyl group into a better leaving group or by generating a radical at the C1 position. The subsequent ring-opening to a β-ketoalkyl radical can be considered the first step of a rearrangement sequence. If this radical intermediate can undergo further intramolecular reactions, such as cyclization onto a tethered π-system, a rearranged product will be formed.
The specific rearrangement pathways available to this compound would depend on the reaction conditions:
Under acidic conditions: Protonation of the hydroxyl group, followed by loss of water, would generate a secondary cyclopropyl cation. This cation could rearrange via ring-opening to form a resonance-stabilized cation, which upon quenching would lead to an unsaturated ketone or an enol.
Radical conditions: As discussed previously, formation of the cycloalkoxy radical leads to a β-ketoalkyl radical. Intramolecular hydrogen atom transfer or cyclization of this intermediate, if structurally feasible, would constitute a rearrangement.
The rich chemistry of vinyl- and divinylcyclopropanes suggests that suitably functionalized derivatives of this compound could be designed to undergo controlled and synthetically useful thermal or metal-mediated rearrangements. nih.govwikipedia.org
Vinylcyclopropane Rearrangements
The vinylcyclopropane rearrangement, also known as the vinylcyclopropane-cyclopentene rearrangement, is a significant ring expansion reaction in organic chemistry. This process converts a vinyl-substituted cyclopropane into a cyclopentene ring. The reaction's utility in forming five-membered rings has established it as a key step in the synthesis of complex natural products. wikipedia.org
Mechanistically, the vinylcyclopropane rearrangement can proceed through two primary pathways: a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process. The predominant mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org While the classical rearrangement often requires high temperatures (pyrolysis above 400 °C), modern methods have been developed to facilitate this transformation under milder conditions. wikipedia.org For instance, rhodium-catalyzed enantioconvergent rearrangements of racemic vinyl gem-difluorocyclopropanes have been developed to produce chiral cyclopentenones and gem-difluorocyclopentenes with high chemoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org Additionally, Lewis acids like Yb(OTf)₃ can mediate the rearrangement of fused vinylcyclopropanes at more feasible temperatures, often yielding a single diastereomer. digitellinc.com
The heteroatom variants of this rearrangement, such as the cyclopropylimine-pyrroline and cyclopropylcarbaldehyde-2,3-dihydrofuran rearrangements, were reported even before the classical all-carbon version was fully understood. wikipedia.org
Semipinacol Rearrangements
The semipinacol rearrangement is a versatile transformation in organic chemistry that involves a 1,2-migration of a carbon or hydrogen atom in a molecule containing a hydroxyl group adjacent to a carbon atom with a leaving group. This rearrangement results in the formation of a ketone or an aldehyde. wikipedia.orgsynarchive.com Unlike the pinacol (B44631) rearrangement, the semipinacol rearrangement does not start from a 1,2-diol. Instead, it typically involves 2-heterosubstituted alcohols, allylic alcohols, or epoxides. wikipedia.orgsynarchive.comnih.gov
The reaction is characterized by the formation of an electrophilic carbon center (often a carbocation) next to an oxygen-bearing carbon. This intermediate drives the 1,2-shift of a C-C or C-H bond, leading to the formation of a carbonyl group. wikipedia.orgresearchgate.net The process is highly valuable for creating β-functionalized ketones, constructing quaternary carbon centers, and synthesizing complex carbocyclic frameworks. nih.gov
A key feature of the semipinacol rearrangement is the potential for competing migration of different groups. The relative migratory aptitude generally follows the order: aryl > alkenyl > hydrogen > alkyl, although this can be influenced by stereoelectronic factors. researchgate.net For a concerted mechanism, it is believed that the migrating group must be in an anti-periplanar conformation relative to the leaving group. uwa.edu.au
| Rearrangement Type | Substrate Type | Key Feature |
| Type 1 | 2-Heterosubstituted alcohols | A leaving group (e.g., halogen, tosylate) is present on the carbon adjacent to the alcohol. |
| Type 2 | Allylic alcohols | An electrophile adds to the double bond to generate the carbocationic center. |
| Type 3 | Epoxides (especially 2,3-epoxy-alcohols) | Ring-opening of the epoxide creates the electrophilic center. |
| Type 4 (Acyloin) | Alpha-hydroxy ketones and imines | A reversible rearrangement favoring the more thermodynamically stable product. wikipedia.orgnih.gov |
O- to S-Rearrangement of Tertiary Cyclopropanols
A notable rearrangement involving tertiary cyclopropanols is the photocatalytic aliphatic O- to S-rearrangement. This reaction is inspired by the well-known Newman-Kwart rearrangement, which is traditionally used to synthesize thiophenols from phenols via the thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates. nih.govresearcher.liferesearchgate.netorganic-chemistry.orgwikipedia.org
In this modern adaptation, a photocatalytic approach enables the efficient conversion of tertiary cyclopropanol derivatives to the corresponding cyclopropanethiols at ambient temperatures. nih.govresearcher.liferesearchgate.net This method provides access to cyclopropanethiols, which are otherwise difficult to obtain and are of interest in drug design and organic synthesis. nih.govresearcher.life The rearranged products, the cyclopropanethiols, can be further derivatized, for example, through hydrolysis. nih.govresearcher.life Mechanistic studies have supported the extension of this photocatalytic approach to other classes of aliphatic alcohols. nih.govresearcher.life
Ring Expansion Reactions (e.g., to Cyclobutanones and Cyclopentenols)
The inherent ring strain of the cyclopropane ring makes it an excellent precursor for various ring expansion reactions. One of the most prominent examples is the vinylcyclopropane-cyclopentene rearrangement, which transforms a vinylcyclopropane into a five-membered cyclopentene ring. wikipedia.orgwikiwand.com This transformation is a powerful tool in organic synthesis for constructing cyclopentene moieties. The reaction can be initiated thermally or catalyzed by Lewis acids, such as Yb(OTf)₃, which allows the reaction to proceed at lower temperatures and with high diastereoselectivity. digitellinc.com
In addition to forming carbocycles, cyclopropanol derivatives can undergo rearrangements that lead to heterocyclic systems. For example, subjecting fused vinylcyclopropanes to Brønsted acids can lead to the formation of hexahydro[2,3b]furans through a ring-opening and subsequent intramolecular cyclization process. digitellinc.com
The reactivity of cyclopropanols can also be harnessed in photocatalytic processes. For instance, the single-electron transfer (SET) oxidation of a cyclopropanol by a photoexcited catalyst can generate a radical cation. This intermediate can then rearrange to a β-keto alkyl radical, which can participate in further reactions, such as additions to electrophilic alkenes to form distantly functionalized ketones. chemrxiv.org
Cloke–Wilson Rearrangements in Heterocycle Synthesis
The Cloke-Wilson rearrangement is a thermally or catalytically induced transformation of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into five-membered heterocycles. organicreactions.org This reaction is driven by the release of ring strain in the three-membered ring, leading to the formation of more stable dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively. organicreactions.orgrsc.org
Historically, these rearrangements required harsh thermal conditions. organicreactions.orgnih.gov However, recent advancements have shown that the reaction can be promoted or catalyzed by Brønsted acids, Lewis acids (e.g., AlCl₃), Lewis bases (e.g., DABCO), organometallic complexes, and even organocatalysts under neutral conditions. organicreactions.orgrsc.orgnih.govorganic-chemistry.org These developments have significantly broadened the functional group tolerance and synthetic utility of the Cloke-Wilson rearrangement, enabling the synthesis of densely functionalized heterocyclic scaffolds. organicreactions.org
The mechanism typically involves a ring-opening/closing sequence. rsc.org In the case of catalysis, zwitterionic intermediates may be formed. nih.gov This rearrangement has become an efficient route for synthesizing a variety of five-membered oxygen, nitrogen, and sulfur-containing heterocycles and has been applied in the total synthesis of natural products. rsc.orgrsc.org
| Precursor | Product |
| Acyl-substituted cyclopropane | Dihydrofuran |
| Thiocarbonyl-substituted cyclopropane | Dihydrothiophene |
| Imino-substituted cyclopropane | Dihydropyrrole |
Electrochemical Rearrangements
Electrochemical methods offer a sustainable and powerful alternative to traditional chemical reagents for promoting rearrangement reactions. rsc.org In the context of cyclopropane derivatives, electrochemical activation can induce C(sp³)–C(sp³) bond cleavage, leading to highly reactive radical cation intermediates. researchgate.net This strategy has been successfully applied to donor-acceptor (D-A) cyclopropanes. researchgate.net
Direct anodic oxidation or mediator-assisted electrolysis of strained carbocycles like cyclopropanes can trigger skeletal rearrangements. researchgate.netresearchgate.net For example, the electrochemical oxidation of alkyl cyclopropanes can lead to ring-opening and subsequent intramolecular cyclization to form products such as oxazolines. researchgate.netrsc.org The mechanism involves the initial oxidation of the cyclopropane to a radical cation, which then undergoes bond cleavage and further reactions. rsc.org These electrochemical rearrangements represent a significant advance in strain-release-driven reactions, providing efficient and green synthetic pathways. researchgate.net
Mechanisms Involving Strain-Induced Reactivity of the Cyclopropane Ring
The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which is estimated to be around 27-29 kcal/mol. wikipedia.orgmasterorganicchemistry.com This strain arises from two main factors: angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com
Angle Strain (Baeyer Strain): The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. wikipedia.orgmasterorganicchemistry.com This severe angle strain leads to inefficient overlap of the sp³ orbitals, resulting in weaker, "bent" bonds with increased p-character. nih.govresearchgate.net
The combination of these strains makes the C-C bonds in cyclopropane susceptible to cleavage. The release of this strain (over 100 kJ/mol or ~24 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net Consequently, cyclopropane and its derivatives can undergo reactions that are not typical for other alkanes, such as additions and rearrangements, as these pathways lead to the formation of more stable, less-strained products. youtube.com The reactivity is further influenced by substituents on the ring; electron-withdrawing groups can make the cyclopropane act as a potent electrophile in polar ring-opening reactions. nih.govresearchgate.net
| Type of Strain | Description | Consequence |
| Angle Strain | C-C-C bond angles are 60° instead of the ideal 109.5°. wikipedia.orgmasterorganicchemistry.com | Weak, bent C-C bonds with high p-character. nih.govresearchgate.net |
| Torsional Strain | Eclipsing of C-H bonds on adjacent carbon atoms. masterorganicchemistry.com | Increased potential energy due to steric repulsion. |
Theoretical and Computational Chemistry Studies of 1,2 Dimethylcyclopropan 1 Ol and Cyclopropanol Systems
Quantum Mechanical Tunneling Effects in Cyclopropanol (B106826) Reactions
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. okbutwhy.org While most prominent for light particles like hydrogen, recent studies have highlighted the significance of heavy-atom (e.g., carbon) tunneling in certain organic reactions, particularly those with low and narrow activation barriers. ias.ac.inbohrium.comillinois.edu
Reactions involving cyclopropane (B1198618) ring systems are prime candidates for observing such effects. Theoretical calculations have predicted that carbon tunneling can play a major role in the ring expansion of the parent cyclopropylcarbene to yield cyclobutene. nih.gov Similarly, for the ring-opening of the cyclopropylcarbinyl radical, computational studies predict that the reaction rate becomes temperature-independent at cryogenic temperatures (below 20 K), a clear indication of a tunneling-dominated process. idc-online.com This is significant because, at these low temperatures, the rate of tunneling far exceeds the classical rate of crossing the energy barrier. idc-online.com
Experimental evidence has supported these theoretical predictions. Intramolecular 13C kinetic isotope effects for the ring-opening of the cyclopropylcarbinyl radical were found to be unusually large and could only be accurately matched by calculations that included a small-curvature tunneling model. researchgate.net These findings suggest that for reactions of 1,2-dimethylcyclopropan-1-ol that proceed through radical intermediates involving ring strain, quantum mechanical tunneling of carbon atoms could be a significant, and in some cases dominant, reaction pathway, especially at low temperatures. ias.ac.inresearchgate.net
The probability of heavy-atom tunneling is highly sensitive to the reaction barrier's height and width. ias.ac.inbohrium.com For a reaction to exhibit significant tunneling, it must have a low activation barrier and a narrow barrier width. ias.ac.in In the context of cyclopropanol reactions, this implies that transformations with compact transition states are more likely to be influenced by quantum tunneling.
| Factor | Influence on Tunneling Probability | Relevance to Cyclopropanol Systems |
|---|---|---|
| Mass of Tunneling Particle | Inversely proportional (lighter particles tunnel more easily) | While hydrogen tunneling is more common, carbon ("heavy-atom") tunneling is significant in specific cases like cyclopropane ring-opening. ias.ac.innih.gov |
| Barrier Height | Inversely proportional (lower barriers increase tunneling) | Ring strain in cyclopropanols can lead to reactions with lower activation barriers, favoring tunneling. ias.ac.in |
| Barrier Width | Inversely proportional (narrower barriers increase tunneling) | Reactions with compact transition states, such as rearrangements within the three-membered ring, can have narrow barriers. ias.ac.in |
| Temperature | Tunneling becomes more dominant at lower temperatures | At cryogenic temperatures, tunneling can become the primary reaction pathway, leading to temperature-independent reaction rates. idc-online.com |
Mechanistic Pathway Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanistic pathways of reactions involving cyclopropanol systems. DFT calculations allow researchers to map out potential energy surfaces, identify intermediates and transition states, and compare the feasibility of different reaction channels.
For instance, DFT studies on Mn(III)-catalyzed reactions of cyclopropanols have shown that a proposed free radical mechanism is energetically unfavorable. Instead, a metal-bound radical mechanism, which proceeds smoothly at room temperature, is the more likely pathway. rsc.org This highlights the ability of DFT to distinguish between subtly different mechanisms.
In the context of ring-opening reactions, DFT has been used to investigate the phosphine-catalyzed reactions of cyclopropyl (B3062369) ketones. These studies have detailed a multi-step pathway involving:
Nucleophilic substitution to open the three-membered ring.
An intramolecular Michael addition to form an enolate intermediate.
An intramolecular proton transfer.
An intramolecular Wittig reaction to yield the final product. rsc.org
Furthermore, computational studies on the photoinduced charge transfer reactions of aryl-substituted tertiary cyclopropanols with electron-deficient olefins have revealed the formation of photoactive electron donor-acceptor (EDA) complexes. chemrxiv.org Upon irradiation, these complexes trigger the homolytic cleavage of the cyclopropane ring, leading to the formation of a β-ketoalkyl radical. chemrxiv.org DFT calculations are crucial in understanding the electronic structure of these EDA complexes and the subsequent radical formation.
The ring-opening of cyclopropanols can also be initiated by single electron transfer (SET) under oxidative conditions, generating a β-carbonyl radical. nih.gov DFT studies help to rationalize the reactivity and subsequent cyclization cascades of these radical intermediates. nih.govbeilstein-journals.org
Transition State Analysis and Energy Profiles of Transformations
The analysis of transition states (TS) and the corresponding energy profiles provides quantitative insights into the kinetics and thermodynamics of a reaction. For cyclopropanol transformations, particularly ring-opening reactions, understanding the structure and energy of the transition state is key to predicting reaction outcomes and selectivity.
DFT calculations have been employed to analyze the transition states for the tandem Heck–cyclopropane ring-opening reaction of alkenyl cyclopropyl diols. researchgate.net These studies reveal that the regioselectivity of the C-C bond cleavage is determined by the relative energies of the competing transition states. For example, the loss of stabilization from an oxygen-palladium coordination in one transition state can significantly alter the energy difference between the two pathways, thereby controlling which bond is cleaved. researchgate.net
The inherent ring strain of cyclopropanes and cyclopropanols is a major driving force for their reactivity. However, computational studies have shown that strain release alone does not fully account for the enhanced reactivity of three-membered rings compared to four-membered rings like cyclobutane. acs.org Electronic delocalization in the transition state, leading to a form of TS aromaticity, provides additional stabilization and results in lower activation barriers for cyclopropane ring-opening reactions. acs.org
Recent high-level computational work, combined with synchrotron photoionization spectroscopy, has provided compelling evidence that the cyclopropyl cation is not a stable intermediate but rather a transition state on the potential energy surface for the disrotatory ring-opening to the allyl cation. researchgate.net This has profound implications for understanding reactions of this compound that may proceed through cationic intermediates.
| Transformation | Computational Method | Key Findings from Transition State Analysis | Reference |
|---|---|---|---|
| Tandem Heck–Cyclopropane Ring-Opening | DFT | Regioselectivity is governed by the relative Gibbs free energy of the transition states (ΔG). A difference of 4.9 kcal/mol was calculated between two competing pathways. | researchgate.net |
| Cope Rearrangement of cis-1,2-Divinylcyclopropane | DFT | The rearrangement proceeds through an endo-boatlike, aromatic transition structure. The activation barrier is influenced by the ring strain of the starting material. | researchgate.net |
| researchgate.netresearchgate.net-Wittig-Type Rearrangement | DFT | The activation barrier for the researchgate.netresearchgate.net-rearrangement is significantly lower than the competing ias.ac.inresearchgate.net-rearrangement, making it the kinetically favored pathway. | mdpi.com |
| Cyclopropyl Cation Ring-Opening | High-accuracy ab initio | The cyclopropyl cation is a transition state, not a local minimum, for the disrotatory ring-opening. | researchgate.net |
Conformational Analysis and Interconversion Studies
The three-dimensional structure of this compound, defined by the relative orientations of its substituents, can significantly influence its reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion.
For a substituted cyclopropane like this compound, the primary source of conformational preference is the minimization of steric and torsional strain. The three-membered ring itself is rigid and planar. libretexts.org Therefore, conformational flexibility arises from the rotation of the methyl and hydroxyl substituents.
The relative positioning of the two methyl groups gives rise to cis and trans diastereomers. Within each diastereomer, rotation around the C-C and C-O single bonds can lead to different conformers. The most stable conformers will be those that minimize steric repulsion between the bulky methyl groups and the hydroxyl group. For example, a conformation where the methyl groups and the hydroxyl group are staggered with respect to the adjacent C-H bonds would be expected to be lower in energy than an eclipsed conformation.
Computational methods, such as DFT, are essential for accurately determining the geometries and relative energies of these conformers and the energy barriers for their interconversion. While specific computational studies on the conformational landscape of this compound are not extensively reported, the principles can be inferred from studies on other substituted cyclic systems. sapub.orgsapub.org For instance, the energy barrier for the interconversion between two conformers can be as low as 0.2 kcal/mol in some strained systems, indicating rapid equilibration at room temperature. researchgate.net In other, more complex cyclic molecules, these barriers can be substantial, leading to conformationally locked states. researchgate.net
Understanding the conformational preferences is critical, as different conformers can exhibit different reactivity. In some cases, a minor, less stable conformer may be the one that undergoes a specific reaction due to a more favorable orientation of orbitals for a particular chemical transformation. chemistryviews.org
Synthetic Utility and Applications of 1,2 Dimethylcyclopropan 1 Ol As an Advanced Intermediate
As Versatile Three-Carbon Synthons in Complex Molecule Construction
The core utility of 1,2-Dimethylcyclopropan-1-ol in synthetic chemistry lies in its function as a three-carbon synthon. The intrinsic strain of the cyclopropane (B1198618) ring, combined with the electronic influence of the hydroxyl group, facilitates selective ring-opening reactions under various conditions. This process unmasks a three-carbon chain that can be incorporated into more complex molecular frameworks. Depending on the reagents and catalysts employed, the ring can be opened to form homoenolates, β-keto radicals, or other reactive species that can engage in subsequent bond-forming events. nih.gov
This strategy allows chemists to build larger molecules by inserting a functionalized three-carbon unit. For instance, oxidative ring-opening reactions of cyclopropanols can lead to the formation of β-functionalized ketones. nih.gov These reactions often proceed via a selective cleavage of the C1-C2 bond, driven by the formation of a stable radical or organometallic intermediate. The resulting three-carbon fragment can then be trapped by various nucleophiles or electrophiles, effectively elongating a carbon chain or forming a new ring system. The substitution pattern of the cyclopropanol (B106826), such as the two methyl groups in this compound, provides stereochemical information and influences the regioselectivity of the ring-opening, allowing for the construction of precisely substituted products.
Strategic Use in Formal Syntheses of Organic Scaffolds
The strategic application of cyclopropanol ring-opening has been demonstrated in the total synthesis of complex natural products. A notable example is the ten-step total synthesis of (±)-Phaeocaulisin A, a guaianolide sesquiterpene with a complex tetracyclic skeleton. nih.gov In this synthesis, a key step involves a novel palladium-catalyzed cyclopropanol ring-opening carbonylation reaction. This transformation converted a cyclopropanol intermediate into a crucial γ-ketoester, which was essential for constructing the molecule's seven-membered carbocycle through a subsequent aldol (B89426) cyclization. nih.gov
This example highlights the strategic advantage of using a cyclopropanol, a compact and highly reactive unit, to set up the carbon framework and functionality required for advanced intermediates in a total synthesis. The controlled release of ring strain provides a thermodynamic driving force for bond formation, enabling transformations that might otherwise be challenging. While the synthesis of (±)-Phaeocaulisin A did not use this compound itself, it showcases the immense potential of this class of compounds as strategic intermediates for accessing complex and biologically active molecules. nih.gov The principles demonstrated are directly applicable to 1,2-disubstituted cyclopropanols for creating stereochemically rich and complex organic scaffolds. marquette.edu
Precursors for the Synthesis of Functionalized Carbonyl Compounds
One of the most powerful applications of this compound is its use as a precursor for a wide array of functionalized carbonyl compounds. The ring-opening of cyclopropanols can be directed by various catalysts to produce ketones, enones, and esters with high efficiency and selectivity. These transformations typically involve the formation of a β-carbonyl radical or a metal homoenolate intermediate. nih.gov
Recent research has demonstrated several methods for converting cyclopropanols into valuable carbonyl compounds:
Linear Enones: 1,2-disubstituted cyclopropanols can be converted into linear enones using a Co(acac)₂ catalyst and air as the oxidant at room temperature. This reaction proceeds through a regioselective cleavage of the cyclopropane ring. nih.gov
Distally Halogenated Ketones: Using silver catalysis (AgNO₃) with an oxidant (K₂S₂O₈) and a halogen source like N-chlorosuccinimide (NCS), cyclopropanols can be transformed into distally chlorinated ketones. nih.gov
Alkynylated Ketones: A reaction promoted by Na₂S₂O₈ with ethynylbenziodoxolones (EBX) allows for the ring-opening and subsequent alkynylation of cyclopropanols to yield β-alkynylated ketones. nih.gov
γ-Ketoesters: Palladium-catalyzed carbonylation is a powerful method to convert cyclopropanols into γ-ketoesters, which are valuable intermediates in organic synthesis. nih.gov
These transformations are summarized in the table below, illustrating the versatility of cyclopropanols as precursors to diverse carbonyl structures.
| Starting Material | Catalyst/Reagents | Product Type | Ref. |
| 1,2-Disubstituted Cyclopropanol | Co(acac)₂, Air | Linear Enone | nih.gov |
| Cyclopropanol | AgNO₃, K₂S₂O₈, NCS | Distally Chlorinated Ketone | nih.gov |
| Cyclopropanol | Na₂S₂O₈, EBX | β-Alkynylated Ketone | nih.gov |
| Cyclopropanol | Pd-catalyst, CO | γ-Ketoester | nih.gov |
Role in Divergent Synthetic Strategies
Divergent synthesis, the ability to generate a library of structurally distinct compounds from a common intermediate, is a cornerstone of modern drug discovery and organic synthesis. Cyclopropanols, including this compound, are excellent substrates for such strategies. By carefully selecting the catalyst and reaction conditions, the ring-opening of a single cyclopropanol precursor can be channeled down different reaction pathways to yield diverse product classes. acs.orgacs.org
A compelling example is the divergent synthesis of δ-valerolactones and furanones from a common α-hydroxycyclopropanol substrate. The outcome is determined by the choice of metal catalyst:
Palladium-Catalysis: In the presence of a palladium catalyst and carbon monoxide, the α-hydroxycyclopropanol undergoes a ring-opening carbonylative lactonization to produce δ-valerolactones.
Copper-Catalysis: When a copper catalyst is used, the same starting material undergoes a different ring-opening cyclization to afford furanones.
This catalyst-controlled selectivity allows for the creation of two distinct heterocyclic scaffolds from one starting material, highlighting the power of cyclopropanols in divergent synthesis.
| Starting Material | Catalyst System | Product Scaffold |
| α-Hydroxycyclopropanol | Palladium / CO | δ-Valerolactone |
| α-Hydroxycyclopropanol | Copper | Furanone |
Furthermore, ligand-controlled diastereodivergent synthesis has been achieved in reactions involving cyclopropene (B1174273) functionalization, a related area of strained-ring chemistry. By simply changing the N-heterocyclic carbene (NHC) ligand on a copper catalyst, either the syn or anti diastereomer of a fully substituted cyclopropane can be selectively produced from the same starting materials. acs.orgacs.org This principle of ligand control could foreseeably be applied to reactions of this compound to control the stereochemical outcome of its transformations.
Applications in the Synthesis of Agrochemical Intermediates
The cyclopropane ring is a key structural motif in a number of highly effective agrochemicals, particularly insecticides. rsc.org The most famous examples are the natural pyrethrins (B594832) and the vast family of synthetic pyrethroids, such as cypermethrin (B145020) and fenpropathrin. These compounds are valued for their high potency against insects and low toxicity to mammals. The cyclopropane core is essential for their biological activity.
This compound represents a valuable, functionalized building block for the synthesis of novel agrochemical intermediates. Its structure contains the core 1,2-dimethylcyclopropane (B14754300) unit found in many pyrethroids. The hydroxyl group provides a synthetic handle for further elaboration, allowing for the construction of new ester or ether linkages to create analogs of known insecticides. By using this compound as a starting material, chemists can explore new chemical space around the pyrethroid scaffold, potentially leading to the discovery of new agrochemicals with improved properties, such as enhanced stability, altered target spectrum, or reduced environmental impact. The synthesis of cyclopropane-containing natural products and their analogs is a very active area of research, and versatile intermediates like this compound are critical to these efforts. marquette.edursc.org
Future Research Directions and Contemporary Challenges in 1,2 Dimethylcyclopropan 1 Ol Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity
A significant challenge in the chemistry of 1,2-Dimethylcyclopropan-1-ol lies in controlling the selectivity of its transformations. The development of innovative catalytic systems is paramount to overcoming this hurdle, enabling chemists to dictate the regio-, diastereo-, and enantioselectivity of reactions involving this versatile substrate.
Future research will likely focus on several key areas of catalysis. mdpi.com The role of a catalyst is not only to improve yields and shorten reaction times but also to control selectivity, including the selection of a specific reaction pathway. mdpi.com For a molecule like this compound with multiple reactive sites and stereocenters, this control is crucial.
Key Research Thrusts:
Asymmetric Catalysis: A major frontier is the development of chiral catalysts that can differentiate between the enantiomers of racemic this compound or control the stereochemical outcome of its reactions. This could involve chiral Lewis acids, Brønsted acids, or transition metal complexes that can coordinate to the hydroxyl group and direct incoming reagents to a specific face of the molecule.
Transition Metal Catalysis: Rhodium and copper catalysts have been instrumental in the chemistry of cyclopropanes. researchgate.netresearchgate.net Future work will likely explore a broader range of transition metals and ligand designs to fine-tune reactivity and selectivity in ring-opening and functionalization reactions of this compound.
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to metal-based systems. Chiral organocatalysts could be designed to activate this compound or its reaction partners, promoting highly enantioselective transformations.
| Catalyst Type | Potential Application for this compound | Desired Outcome |
| Chiral Lewis Acids | Kinetic resolution of racemic this compound | Access to enantiomerically pure starting material |
| Rhodium(II) Complexes | Stereoselective C-H functionalization adjacent to the cyclopropane (B1198618) ring | Introduction of new functional groups with high stereocontrol |
| Chiral Phosphoric Acids | Asymmetric ring-opening reactions | Formation of chiral products for use in total synthesis |
Progress in this area will rely on a combination of high-throughput screening of catalyst libraries and rational design based on mechanistic understanding.
Expanding the Scope of Ring-Opening and Rearrangement Reactions
The high ring strain of the cyclopropane ring in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse array of acyclic and larger ring structures. capes.gov.brnih.gov While foundational reactions are known, a significant challenge is to expand the scope of these transformations to include a wider range of reaction partners and to develop entirely new modes of reactivity.
Recent advances in the field have focused on radical-mediated and metal-catalyzed processes. nih.gov For instance, oxidative radical ring-opening reactions of cyclopropanols have emerged as a powerful tool for constructing complex molecular architectures. nih.govnih.gov
Future research directions may include:
Novel Radical Reactions: Exploring new methods for generating radicals from this compound and trapping them with a broader range of radical acceptors. This could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal-Catalyzed Rearrangements: Investigating the use of metals like palladium, gold, and platinum to catalyze novel rearrangements of this compound, potentially leading to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Domino and Cascade Reactions: Designing complex cascade reactions initiated by the ring-opening of this compound. This would allow for the rapid construction of intricate molecular frameworks in a single synthetic operation, enhancing synthetic efficiency.
| Reaction Type | Initiator/Catalyst | Potential Product Class from this compound |
| Radical Ring-Opening/Cyclization | Photoredox Catalyst | Polycyclic aromatic hydrocarbons |
| Lewis Acid-Promoted Rearrangement | AlCl₃ | Substituted oxazolines or other heterocycles rsc.org |
| Transition Metal-Catalyzed Cycloaddition | Rhodium(I) | Seven-membered carbocycles google.com |
The development of these new reactions will significantly broaden the synthetic utility of this compound as a versatile synthetic intermediate.
Advanced Stereocontrol in Complex Molecular Architectures
Achieving high levels of stereocontrol is a central theme in modern organic synthesis. For this compound, which possesses multiple stereocenters, controlling the relative and absolute stereochemistry during its incorporation into larger, more complex molecules is a significant challenge. acs.org
Future research will need to address the challenge of transferring the stereochemical information of the cyclopropane ring to new stereocenters formed during a reaction. This can be approached through two main strategies: substrate control and catalyst control. rsc.org
Substrate-Controlled Diastereoselective Reactions: This approach utilizes the existing stereocenters in an enantiomerically pure starting material to direct the stereochemical outcome of a reaction. Research in this area will focus on understanding the conformational preferences of this compound and its derivatives to predict and control diastereoselectivity.
Catalyst-Controlled Asymmetric Synthesis: This strategy employs a chiral catalyst to control the stereochemistry, often allowing for the use of racemic starting materials to generate a single enantiomer of the product. rsc.org This is a highly desirable approach as it can be more versatile and efficient.
A key challenge will be the development of methods for the 1,2-asymmetric induction, where the stereocenter at C1 influences the stereochemical outcome at C2 and vice versa during reactions. rsc.org
| Stereocontrol Strategy | Method | Application to this compound |
| Substrate Control | Use of enantiopure this compound | Diastereoselective addition to the carbonyl group of a prochiral electrophile |
| Catalyst Control | Asymmetric hydrogenation of a derivative | Enantioselective reduction of a double bond in a side chain |
| Reagent Control | Use of a chiral auxiliary | Stereoselective functionalization of the cyclopropane ring |
Success in this area will enable the use of this compound as a chiral building block for the synthesis of complex natural products and pharmaceuticals.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. A contemporary challenge is to integrate these principles into the chemistry of this compound. This involves the use of safer reagents, more efficient processes, and the reduction of waste.
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages for sustainable synthesis. rsc.orgnsf.gov It can provide better control over reaction parameters, improve safety, and facilitate scalability. acs.orgacs.org
Key areas for future development include:
Continuous-Flow Synthesis: Developing robust flow-based methods for the synthesis of this compound and its subsequent transformations. This could be particularly advantageous for handling reactive intermediates or exothermic reactions. acs.org
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of bio-based solvents or the development of solvent-free reaction conditions.
Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Ring-opening and rearrangement reactions of this compound are often inherently atom-economical.
| Sustainable Approach | Technology/Method | Benefit for this compound Chemistry |
| Flow Chemistry | Microreactor Technology | Improved heat and mass transfer, enhanced safety for exothermic reactions nsf.govacs.org |
| Green Solvents | Ionic Liquids, Supercritical Fluids | Reduced environmental impact, potential for catalyst recycling |
| Catalysis | Biocatalysis, Organocatalysis | Use of renewable and non-toxic catalysts, milder reaction conditions |
By embracing these sustainable methodologies, the synthesis and application of this compound can be made more efficient, safer, and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 1,2-Dimethylcyclopropan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis can be approached via substitution reactions of halogenated cyclopropane precursors (e.g., brominated derivatives). For example, nucleophilic substitution using hydroxide ions on 2-bromo-1,1-dimethylcyclopropane analogs may yield the target alcohol. Reaction conditions (solvent polarity, temperature, and base strength) must be optimized to minimize side reactions like elimination (e.g., cyclopropene formation). Purification via fractional distillation or column chromatography is recommended .
Q. How can the stereochemical configuration and purity of this compound be characterized experimentally?
- Methodological Answer : Employ a combination of 1H/13C NMR spectroscopy to resolve stereoisomers (e.g., cis vs. trans substituents on the cyclopropane ring) and quantify purity. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while differential scanning calorimetry (DSC) assesses thermal stability. Compare experimental NMR shifts with computational predictions (e.g., density functional theory, DFT) to validate stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for analogous alcohols (e.g., 1-Chloro-2-methyl-2-propanol):
- Use PPE (gloves, goggles) and work in a fume hood.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly and seek medical attention.
- Store under inert atmosphere (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation, ring strain) of this compound be resolved?
- Methodological Answer : Discrepancies often arise from differing experimental setups (e.g., calorimetry vs. computational models). Re-evaluate data using high-level ab initio calculations (e.g., CCSD(T)) combined with experimental validation via combustion calorimetry. Compare results with structurally related cyclopropanes (e.g., 1,2-Dimethylcyclopropane) to contextualize ring strain and substituent effects .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions under acidic or basic conditions?
- Methodological Answer : Under acidic conditions, protonation of the hydroxyl group may lead to ring-opening via carbocation intermediates. In basic media, deprotonation could trigger nucleophilic attack at the strained cyclopropane ring. Kinetic studies (e.g., monitoring by FT-IR or HPLC) and isotopic labeling (e.g., deuterated solvents) can elucidate pathways. Contrast with brominated analogs (e.g., 2-Bromo-1,1-dimethylcyclopropane) to identify leaving group effects .
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Discrepancies may stem from solvent effects, impurities, or stereoisomerism. Standardize measurements using deuterated solvents and internal standards (e.g., TMS for NMR). Cross-validate with computational spectral simulations (e.g., using Gaussian software) and collaborate with independent labs to replicate results. Publish raw data and experimental conditions to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
